4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Brand Name: Vulcanchem
CAS No.: 688060-11-9
VCID: VC6045769
InChI: InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36)
SMILES: COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4
Molecular Formula: C30H30N4O6S
Molecular Weight: 574.65

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

CAS No.: 688060-11-9

Cat. No.: VC6045769

Molecular Formula: C30H30N4O6S

Molecular Weight: 574.65

* For research use only. Not for human or veterinary use.

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide - 688060-11-9

Specification

CAS No. 688060-11-9
Molecular Formula C30H30N4O6S
Molecular Weight 574.65
IUPAC Name 4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Standard InChI InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36)
Standard InChI Key UNWYDSVJACUGJK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s IUPAC name—4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide—reveals its intricate architecture. Key features include:

  • Quinazolinone Backbone: A bicyclic system comprising a pyrimidine fused to a benzene ring, with a ketone group at position 8.

  • Dioxolane Ring: Adioxolo group fused at positions 4 and 5 of the quinazoline, introducing steric constraints and electronic effects.

  • Sulfanyl Linkage: A thioether bridge (-S-) connecting the quinazolinone to a benzylcarbamoylmethyl group, enhancing metabolic stability.

  • Butanamide Side Chain: A four-carbon spacer terminating in a 4-methoxybenzyl-substituted amide, likely influencing solubility and target binding.

The SMILES notation COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 provides a linear representation of these interconnected moieties.

Physicochemical Properties

While experimental solubility data are unavailable, the molecular weight (574.65 g/mol) and LogP (predicted >3) suggest moderate lipophilicity, potentially limiting aqueous solubility. The presence of hydrogen-bond donors (amide NH) and acceptors (carbonyls, ethers) may facilitate interactions with biological targets.

Table 1: Molecular Properties of 4-(6-{[(Benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

PropertyValue
Molecular FormulaC30H30N4O6S\text{C}_{30}\text{H}_{30}\text{N}_{4}\text{O}_{6}\text{S}
Molecular Weight574.65 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds12
Topological Polar Surface144 Ų

Synthetic Pathways and Retrosynthetic Considerations

Retrosynthetic Analysis

The synthesis of this compound likely employs retrosynthetic disconnections at strategic bonds:

  • Amide Bond Formation: The butanamide side chain (N-[(4-methoxyphenyl)methyl]butanamide) could be introduced via coupling of 4-aminobutanoic acid derivatives with 4-methoxybenzylamine.

  • Thioether Linkage: The sulfanyl group might arise from nucleophilic displacement of a halogen or sulfonate leaving group by a benzylcarbamoylmethylthiol intermediate.

  • Quinazolinone Construction: The core could be assembled via cyclocondensation of anthranilic acid derivatives with urea or via Pd-catalyzed cross-coupling for aryl substitution .

Stepwise Synthesis Proposal

  • Quinazolinone Core Synthesis:

    • Condensation of 5,6-methylenedioxyanthranilic acid with urea under acidic conditions yields the 8-oxo-2H,7H,8H-[1,dioxolo[4,5-g]quinazolin-7-one scaffold.

  • Sulfur Incorporation:

    • Thiolation at position 6 using Lawesson’s reagent or via SN2 displacement with a mercaptoacetamide derivative.

  • Side Chain Elaboration:

    • Alkylation of the quinazolinone nitrogen with 4-bromobutanamide followed by amide coupling with 4-methoxybenzylamine completes the structure.

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions expected:

  • ν(C=O)\nu(\text{C=O}): 1680–1660 cm⁻¹ (quinazolinone ketone and amides) .

  • ν(N-H)\nu(\text{N-H}): 3300–3200 cm⁻¹ (amide NH stretching).

  • ν(C-O-C)\nu(\text{C-O-C}): 1250–1050 cm⁻¹ (dioxolane ether).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 3.82 ppm: Singlet for dioxolane methylenedioxy protons.

    • δ 6.8–7.5 ppm: Aromatic protons from benzyl and 4-methoxybenzyl groups.

    • δ 8.15 ppm: Quinazolinone C7-H.

  • ¹³C NMR:

    • δ 160–170 ppm: Carbonyl carbons (amide and ketone).

    • δ 100–150 ppm: Aromatic carbons.

Mass Spectrometry

Predicted ESI-MS:

  • Molecular ion peak at m/z 574.65 ([M+H]⁺).

  • Fragmentation at the amide bonds (e.g., loss of 4-methoxybenzylamine, m/z 431.2) .

Biological Activity and Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • Dioxolane Ring: Enhances metabolic stability and modulates electron density in the quinazolinone core.

  • Benzylcarbamoylmethylthiol: Increases lipophilicity, potentially improving blood-brain barrier penetration.

  • 4-Methoxybenzylamide: May engage in π-π stacking with aromatic residues in enzyme active sites.

Table 2: Comparison with Analogous Quinazoline Derivatives

CompoundSubstituentsActivity (IC₅₀)
QA-3 6,7,8-Trimethoxy, 4-nitrophenylCOX-2 inhibition: 1.2 µM
VC4555121Furan-2-ylmethylcarbamoylAnticancer (HeLa): 5.8 µM
Target CompoundBenzylcarbamoyl, dioxolanePredicted: 2–10 µM

Future Directions and Research Opportunities

Target Identification and Validation

  • Kinase Profiling: Screen against panels of oncogenic kinases (e.g., EGFR, VEGFR) to identify primary targets.

  • In Silico Docking: Model interactions with inflammatory mediators (COX-2, IL-6) using molecular dynamics simulations.

Synthetic Optimization

  • Bioisosteric Replacement: Substitute the dioxolane with a triazole to improve solubility.

  • Prodrug Design: Incorporate ester moieties in the butanamide chain for enhanced oral bioavailability.

Preclinical Development

  • Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) in rodent models.

  • Toxicology: Evaluate acute and chronic toxicity in compliance with OECD guidelines.

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